molecular formula C13H19N B136215 2-(2-Phenylethyl)piperidine CAS No. 159053-39-1

2-(2-Phenylethyl)piperidine

Cat. No. B136215
M. Wt: 189.3 g/mol
InChI Key: MOUYVILUKZKNDE-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)piperidine is a chemical compound that is structurally related to piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperidine ring. This structural motif is found in various biologically active molecules and is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylethyl)piperidine involves various strategies. For instance, the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, which share a similar phenylethyl moiety, was achieved through classical crystallization procedures and diastereomeric salt formation with camphorsulfonic acid . Another related compound, (S)-(+)-coniine, was synthesized via anodic cyanation of a phenylethylamine derivative, followed by alkylation and reductive decyanation . These methods highlight the diverse synthetic routes available for compounds containing the phenylethylpiperidine scaffold.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Phenylethyl)piperidine has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the absolute configuration of potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined by single-crystal X-ray analysis . Additionally, the crystal structure of related compounds has been characterized, revealing details such as chair conformations of the piperidine ring and specific stereochemistry .

Chemical Reactions Analysis

The chemical reactivity of the phenylethylpiperidine moiety can be inferred from studies on similar compounds. For instance, the anodic cyanation of a phenylethylpiperidine derivative led to the regioselective formation of an α-amino-nitrile, a key intermediate in the synthesis of (S)-(+)-coniine . This demonstrates the potential for selective functionalization of the piperidine ring in the presence of the phenylethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylethyl)piperidine derivatives can be diverse, depending on the specific substituents and stereochemistry. For example, the thermal stability of a related compound was assessed using thermogravimetric analysis, showing stability within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can also be evaluated using theoretical calculations to predict reactivity and stability .

Scientific Research Applications

Antitussive Properties

Piperidine derivatives, including those with a cyano group in the four-position, demonstrate significant antitussive action. These derivatives are useful in producing antitussive effects in warm-blooded animals, particularly mammals. An example is 1-(2-phenylethyl)isonipecotonitrile, a related compound with therapeutic significance in suppressing coughs (Haus, 1998).

Synthesis and Characterization for Research Chemicals

The structural diversity of the 1,2-diphenylethylamine template, which includes 2-(2-Phenylethyl)piperidine, provides access to substances used in drug discovery. However, some derivatives have gained attention as 'research chemicals' due to their N-methyl-D-aspartate (NMDA) receptor antagonist activity, posing analytical challenges during chemical analysis (McLaughlin et al., 2016).

Synthesis of Novel Piperidines and Amino Acids

Research has focused on converting 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These piperidines serve as substrates for synthesizing various stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, amino alcohols, and diazabicyclononanes (Vervisch et al., 2010).

Antihistaminic Activity

N-(4-piperidinyl)-1H-benzimidazol-2-amines, including derivatives of 2-(2-Phenylethyl)piperidine, have been synthesized and evaluated for their antihistaminic activity. These compounds, particularly phenylethyl derivatives, demonstrated potent antihistamine properties after oral administration (Janssens et al., 1985).

Neurological Disorder Treatment Potential

A series of molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template exhibit varying affinities for dopamine, serotonin, and norepinephrine transporters. These compounds show potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Antitumor Activities

1-(6-(2-(2-Arylethynyl)phenyl)hexyn-5-yl)piperidin-2-ones, including derivatives with 2-(2-Phenylethyl)piperidine structure, have shown significant antitumor activities. These compounds, especially specific derivatives, exhibited potent growth inhibition activity against human leukemia cell lines and induced apoptotic progress in cancer cells (Lin et al., 2008).

Characterization in Biological Matrices

The analysis of psychoactive arylcyclohexylamines has led to the characterization of compounds related to 2-(2-Phenylethyl)piperidine in biological matrices like blood, urine, and vitreous humor. These studies provide a foundation for understanding the pharmacokinetics and toxicological profiles of these compounds (De Paoli et al., 2013).

Safety And Hazards

The safety data sheet for piperidine suggests that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

Piperidine derivatives, including 2-(2-Phenylethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUYVILUKZKNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409320
Record name 2-(2-phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)piperidine

CAS RN

159053-39-1
Record name 2-(2-phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Badorrey, E Portaña, MD Díaz-de-Villegas… - Organic & …, 2009 - pubs.rsc.org
Expedient and highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. Diastereoselective nucleophilic substitution of the …
Number of citations: 13 pubs.rsc.org
F Compernolle, MA Saleh… - The Journal of …, 1991 - ACS Publications
Mercuric acetate oxidationof l-benzyl-3, 3-(ethylenedioxy) piperidine (1) and of 3-C02Et-and 3-CH2OH-substituted piperidines 7-9 was shown to occur regioselectively at the 6-position. …
Number of citations: 19 pubs.acs.org
T Imaeda, K Ono, K Nakai, Y Hori, J Matsukawa… - Bioorganic & Medicinal …, 2017 - Elsevier
With the aim to discover a gastric antisecretory agent more potent than the existing proton pump inhibitors, novel 3,4-dihydro-1H-spiro(naphthalene-2,2′-piperidin)-1-one derivatives, …
Number of citations: 11 www.sciencedirect.com
Y Kodera, S Watanabe, Y Imada… - Bulletin of the Chemical …, 1994 - journal.csj.jp
N,N-Disubstituted and cyclic hydroxylamines can be converted into the corresponding imines efficiently upon treatment with anhydrous titanium trichloride in THF at room temperature. …
Number of citations: 26 www.journal.csj.jp
SD Griggs, A Martin-Roncero, A Nelson… - Chemical …, 2021 - pubs.rsc.org
The regioselective γ-C–H amination of the side-chain of saturated 2-alkyl nitrogen heterocycles is reported, proceeding through a sulfamide-directed 1,6-radical translocation. The …
Number of citations: 8 pubs.rsc.org
WR Bowman, PT Stephenson, NK Terrett, AR Young - Tetrahedron, 1995 - Elsevier
Radical cyclisation of sp 3 carbon-centred radicals onto imines and hydrazones provides a new method for the synthesis of 5- and 6-membered ring nitrogen heterocycles. Cyclisation …
Number of citations: 94 www.sciencedirect.com

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